3-Amino-4-chloro-3-cyclobutene-1,2-dione
Description
3-Amino-4-chloro-3-cyclobutene-1,2-dione is a cyclobutene-derived compound featuring a 1,2-dione core with amino (-NH₂) and chloro (-Cl) substituents at positions 3 and 4, respectively. Cyclobutene-1,2-diones are characterized by a strained four-membered ring system, which confers unique reactivity and applications in medicinal chemistry, anion transport, and materials science .
Properties
Molecular Formula |
C4H4ClNO2 |
|---|---|
Molecular Weight |
133.53 g/mol |
IUPAC Name |
3-amino-4-chlorocyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4ClNO2/c5-1-2(6)4(8)3(1)7/h1-2H,6H2 |
InChI Key |
NOTBOFKOFRLPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)C1=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-3-cyclobutene-1,2-dione typically involves the chlorination of 3-amino-3-cyclobutene-1,2-dione. One common method includes the reaction of 3-amino-3-cyclobutene-1,2-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 3-amino-4-azido-3-cyclobutene-1,2-dione or 3-amino-4-thiocyanato-3-cyclobutene-1,2-dione.
Oxidation: Products include this compound oxides.
Reduction: Products include this compound amines.
Scientific Research Applications
3-Amino-4-chloro-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to interfere with enzymatic activities and cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Spectroscopic Data
| Compound | Key IR Peaks (cm⁻¹) | Notable Features |
|---|---|---|
| 3-Ethoxy-4-(n-norcodeino)-derivative | 940 (cyclobutene ring) | T-shaped molecular geometry |
| Propylamino-substituted derivative | ~1700 (C=O), ~3300 (N-H) | Dual amino substituents |
Table 2: Molecular and Application Profiles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| 3-Amino-4-(propylamino)-derivative | C₇H₁₀N₂O₂ | 154.167 | Research (e.g., kinase inhibition) |
| 3,4-Diamino derivative (patented) | Varies | ~300–400 | Chemokine-mediated disease therapy |
| 3-(Butylamino)-4-ethoxy derivative | C₁₀H₁₄N₂O₃ | 210.23* | Anion transport studies |
*Calculated based on synthesis in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
